N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Application
One of the significant applications of structurally similar compounds involves photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited excellent properties as photosensitizers in PDT, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticonvulsant Applications
Another research area focuses on the design and synthesis of compounds with potential antimicrobial and anticonvulsant activities. For instance, Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as anticonvulsant agents. These compounds showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their potential as benzodiazepine receptor agonists (Faizi et al., 2017).
Anticancer Activity
Research on benzothiazole derivatives for anticancer applications is another critical area. Havrylyuk et al. (2010) performed antitumor screening on novel 4-thiazolidinones with benzothiazole moiety, showing considerable anticancer activity on various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Havrylyuk et al., 2010).
Environmental and Biological Studies
Additionally, compounds with benzothiazole structures have been studied for their environmental and biological impacts. Zhang et al. (2011) investigated benzophenone and benzotriazole UV filters in sediment and sewage sludge, addressing concerns about their environmental presence and potential estrogenic activity (Zhang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-24-20-18(26-2)9-6-10-19(20)28-22(24)23-21(25)15-11-13-17(14-12-15)27-16-7-4-3-5-8-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFBWVDJXNMSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide |
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